molecular formula C10H13N3S B13313969 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13313969
M. Wt: 207.30 g/mol
InChI Key: NVVWEHXGMSTBSU-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with ethyl, methyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The ethyl and methyl groups can be introduced through alkylation reactions.

    Thiophene substitution: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophene group.

    3-ethyl-1-methyl-4-(furan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a furan group instead of a thiophene group.

    3-ethyl-1-methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene group, which can impart different electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-ethyl-2-methyl-4-thiophen-2-ylpyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)10(11)13(2)12-7/h4-6H,3,11H2,1-2H3

InChI Key

NVVWEHXGMSTBSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C2=CC=CS2)N)C

Origin of Product

United States

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